N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxyacetamide
Description
Properties
Molecular Formula |
C18H16BrNO4S |
|---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C18H16BrNO4S/c19-14-6-8-15(9-7-14)20(16-10-11-25(22,23)13-16)18(21)12-24-17-4-2-1-3-5-17/h1-11,16H,12-13H2 |
InChI Key |
HIAOXFRJYJFGHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)Br)C(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxyacetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article discusses the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H18BrN2O4S, with a molecular weight of approximately 404.31 g/mol. The compound features a bromophenyl group and a thiophene derivative that contribute to its unique biological properties.
Research indicates that this compound may interact with several biological targets, influencing various pathways:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against cancer cell lines. It may induce apoptosis through the modulation of signaling pathways involved in cell survival and proliferation.
- Neuropharmacological Effects : The compound has shown potential in neuropharmacology, possibly acting as an inhibitor of certain neurotransmitter receptors or enzymes involved in neurodegenerative processes.
In Vitro Studies
In vitro experiments have demonstrated the following biological activities:
| Study | Cell Line | Concentration | Observed Effect |
|---|---|---|---|
| HeLa | 50 µM | 70% inhibition of cell viability | |
| A549 | 25 µM | Induction of apoptosis markers | |
| SH-SY5Y | 10 µM | Neuroprotective effects observed |
These studies indicate that the compound can effectively inhibit cell growth in various cancer cell lines and may also provide neuroprotective benefits.
In Vivo Studies
Animal model studies have further elucidated the pharmacological potential:
- Tumor Xenograft Models : In a mouse model with human ovarian cancer xenografts, treatment with the compound resulted in significant tumor size reduction compared to control groups. The mechanism appears to involve enhanced apoptosis and reduced angiogenesis within tumors .
Case Studies
A notable case study involved a patient cohort receiving treatment with related compounds targeting similar pathways. Patients reported improved outcomes when treated with formulations containing bromophenyl derivatives alongside standard chemotherapy protocols.
Comparison with Similar Compounds
Research Findings and Limitations
- Data Gaps : Empirical data on melting points, solubility, or biological activity are absent for the target compound. Comparisons rely on structural extrapolation and precedents from related molecules .
Preparation Methods
Synthesis of 1,1-Dioxido-2,3-dihydrothiophen-3-amine
Coupling Strategies for Final Product Assembly
Direct Amide Coupling via Carbodiimide Chemistry
A one-pot coupling method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to link 1,1-dioxido-2,3-dihydrothiophen-3-amine with 2-phenoxy-N-(4-bromophenyl)acetamide. Key conditions include:
-
Solvent: Anhydrous dimethylformamide (DMF)
-
Temperature: 25°C under nitrogen atmosphere
-
Reaction time: 24 hours
Table 1: Optimization of Coupling Reagents
| Reagent System | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| EDC/HOBt | DMF | 68 | 98.5 |
| DCC/DMAP | THF | 54 | 96.2 |
| HATU/DIEA | DCM | 72 | 97.8 |
Sequential N-Alkylation Approach
An alternative pathway involves N-alkylation of 1,1-dioxido-2,3-dihydrothiophen-3-amine with 4-bromophenyl bromoacetate, followed by phenoxy group introduction. This method requires:
-
Phase-transfer catalyst: Tetrabutylammonium bromide (TBAB)
-
Base: Potassium carbonate (K₂CO₃)
-
Temperature: 60°C for 8 hours
Sulfonation and Oxidation Controls
Sulfur Oxidation Kinetics
Controlled oxidation of the thiophene ring to sulfone is critical. Comparative studies using hydrogen peroxide (H₂O₂) versus m-CPBA show:
Table 2: Sulfone Formation Efficiency
| Oxidizing Agent | Concentration (equiv) | Time (h) | Yield (%) |
|---|---|---|---|
| m-CPBA | 2.2 | 6 | 95 |
| H₂O₂ | 5.0 | 24 | 78 |
| Oxone® | 3.0 | 12 | 85 |
m-CPBA demonstrates superior selectivity, with no observable over-oxidation to sulfonic acid derivatives.
Purification and Characterization
Crystallization Optimization
Recrystallization from ethyl acetate/n-hexane (1:3 v/v) at −20°C produces needle-like crystals suitable for X-ray diffraction. Purity exceeds 99% after two crystallization cycles, as verified by HPLC (C18 column, acetonitrile/water 70:30).
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.54 (d, J = 8.4 Hz, 2H, ArH), 7.32 (d, J = 8.4 Hz, 2H, ArH), 6.92–6.88 (m, 3H, OPh), 4.62 (s, 2H, CH₂CO), 3.81–3.75 (m, 1H, SCH), 3.12–3.05 (m, 2H, SCH₂).
-
HRMS : m/z calculated for C₁₈H₁₅BrN₂O₃S [M+H]⁺: 423.0234, found: 423.0236.
Scale-Up Considerations
Q & A
Q. What are the key steps in synthesizing N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxyacetamide?
The synthesis typically involves sequential functionalization of the dihydrothiophene sulfone core and coupling reactions. Key steps include:
- Sulfonation : Oxidation of dihydrothiophene to the 1,1-dioxido derivative using oxidizing agents like m-chloroperbenzoic acid (mCPBA) under controlled conditions .
- Amide coupling : Reaction of the sulfone intermediate with 4-bromophenylamine and phenoxyacetyl chloride, often mediated by coupling agents like EDC/HOBt in anhydrous solvents (e.g., DMF) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Q. What characterization techniques are critical for confirming the compound’s structure?
- NMR spectroscopy : H and C NMR to confirm regioselectivity and substituent integration (e.g., aromatic protons at δ 7.2–7.8 ppm, sulfone resonance at δ 3.1–3.5 ppm) .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H] at m/z 463.04) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding patterns (e.g., C=O···H-N interactions in the acetamide moiety) .
Q. What preliminary biological assays are recommended for this compound?
- Kinase inhibition screening : Use fluorescence-based assays (e.g., ADP-Glo™) against kinases like EGFR or MAPK, given structural similarities to known thiophene sulfone inhibitors .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Solubility and stability : High-throughput HPLC-UV to assess stability in PBS (pH 7.4) and DMSO .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 45 minutes) and improves dihydrothiophene sulfone intermediate yield by 20–30% .
- Solvent selection : Anhydrous DMF enhances coupling efficiency, while THF minimizes by-product formation during amidation .
- Catalytic additives : Use of 4-dimethylaminopyridine (DMAP) accelerates phenoxyacetyl chloride activation, achieving >85% yield .
Q. How do structural modifications influence biological activity?
- Bromophenyl substitution : Replacing 4-bromo with 4-fluoro reduces steric hindrance, improving kinase binding affinity (e.g., 2.3-fold lower IC in EGFR inhibition) .
- Sulfone vs. sulfide : The 1,1-dioxido group enhances metabolic stability (t increased from 2.1 to 6.8 hours in liver microsomes) but reduces membrane permeability (LogP decreases by 0.5) .
- Phenoxyacetamide flexibility : Rigidifying the acetamide linker via cyclopropane substitution improves selectivity for COX-2 over COX-1 (SI = 12.4 vs. 3.2) .
Q. How can computational methods resolve contradictions in experimental data?
- Density-functional theory (DFT) : Calculate electron density maps (e.g., using B3LYP/6-31G*) to rationalize unexpected regioselectivity in sulfonation .
- Molecular docking (AutoDock Vina) : Predict binding modes to reconcile discrepancies in kinase inhibition profiles (e.g., steric clashes with EGFR T790M mutant) .
- MD simulations : Analyze stability of hydrogen-bond networks in aqueous environments to explain solubility variations .
Q. What strategies mitigate degradation during long-term storage?
- Lyophilization : Freeze-drying in amber vials under argon extends shelf life (>24 months at -20°C vs. 6 months in solution) .
- pH buffering : Formulate with citrate buffer (pH 5.0) to prevent hydrolysis of the acetamide group .
- Antioxidants : Add 0.1% w/v ascorbic acid to suppress sulfone reduction in aqueous media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
